molecular formula C21H18N4O3 B6093699 N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B6093699
M. Wt: 374.4 g/mol
InChI Key: ZQEBQCCXPNSMFN-UHFFFAOYSA-N
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Description

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and kinase research. Its core structure, featuring a 1,2-oxazole (isoxazole) linked to a phenyl ring and a pyrazolyl carboxamide, is commonly employed in the design of protein kinase inhibitors [https://www.rcsb.org/structure/4dkt]. This scaffold is known to interact with the ATP-binding pocket of various kinases, making it a valuable chemical tool for probing kinase function and signaling pathways. Research into this compound and its analogs is primarily focused on oncology, with investigations targeting its potential efficacy against specific cancer cell lines. The 4-methoxybenzyl group on the pyrazole ring is a strategic modification that can influence the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability, which are critical parameters in pre-clinical drug development [https://pubs.acs.org/doi/10.1021/jm3016426]. As a research chemical, it serves as a key intermediate or a lead compound for the synthesis and biological evaluation of novel therapeutic agents, providing researchers with a versatile platform for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-27-17-9-7-15(8-10-17)14-25-20(11-12-22-25)23-21(26)18-13-19(28-24-18)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEBQCCXPNSMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For the 5-aminopyrazole derivative:

Procedure :

  • Reactant Preparation :

    • 4-Methoxybenzyl chloride (1.2 eq) is reacted with pyrazole-5-amine in anhydrous DMF under nitrogen.

    • Base: K2CO3 (2.0 eq), temperature: 80°C, duration: 12 h.

  • Workup :

    • Quench with ice-water, extract with ethyl acetate, dry over Na2SO4, and concentrate.

  • Purification :

    • Column chromatography (SiO2, hexane/ethyl acetate 3:1) yields 1-(4-methoxybenzyl)-1H-pyrazol-5-amine as a pale-yellow solid (Yield: 68–72%).

Analytical Data :

  • 1H NMR (400 MHz, CDCl3) : δ 7.35 (d, J = 8.6 Hz, 2H, Ar-H), 6.90 (d, J = 8.6 Hz, 2H, Ar-H), 7.25 (s, 1H, pyrazole-H), 5.15 (s, 2H, CH2), 3.80 (s, 3H, OCH3), 4.90 (br s, 2H, NH2).

  • HRMS (ESI+) : m/z calcd. for C12H14N3O [M+H]+: 232.1085, found: 232.1089.

Synthesis of 5-Phenyl-1,2-oxazole-3-carboxylic Acid

Oxazole Ring Construction

The 5-phenyl-1,2-oxazole scaffold is synthesized via cyclization of β-keto esters with hydroxylamine hydrochloride:

Procedure :

  • Reactant Preparation :

    • Ethyl benzoylacetate (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

  • Reaction Conditions :

    • Reflux at 85°C for 6 h.

  • Workup :

    • Acidify with HCl (1M), extract with CH2Cl2, and concentrate.

  • Hydrolysis to Carboxylic Acid :

    • Treat with NaOH (2M) at 60°C for 2 h, acidify with HCl, and filter to obtain 5-phenyl-1,2-oxazole-3-carboxylic acid (Yield: 65–70%).

Analytical Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, oxazole-H), 7.75–7.45 (m, 5H, Ph-H), 13.10 (br s, 1H, COOH).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

Amide Coupling: Final Assembly

Carboxamide Formation

The coupling of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine and 5-phenyl-1,2-oxazole-3-carboxylic acid employs activation of the carboxylic acid followed by nucleophilic acyl substitution:

Procedure :

  • Activation :

    • 5-Phenyl-1,2-oxazole-3-carboxylic acid (1.0 eq) is treated with thionyl chloride (2.0 eq) in anhydrous DCM at 0°C for 1 h.

    • Evaporate excess SOCl2 under reduced pressure to yield the acyl chloride.

  • Coupling :

    • Add acyl chloride to a solution of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine (1.0 eq) and Et3N (3.0 eq) in DCM.

    • Stir at room temperature for 4 h.

  • Workup :

    • Wash with NaHCO3 (sat.), dry over MgSO4, and concentrate.

  • Purification :

    • Recrystallization from ethanol/water (4:1) yields the target compound as white crystals (Yield: 75–80%).

Analytical Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.60 (s, 1H, oxazole-H), 8.05 (s, 1H, pyrazole-H), 7.80–7.40 (m, 5H, Ph-H), 7.30 (d, J = 8.6 Hz, 2H, OCH2Ar-H), 6.95 (d, J = 8.6 Hz, 2H, OCH2Ar-H), 5.20 (s, 2H, CH2), 3.85 (s, 3H, OCH3).

  • 13C NMR (100 MHz, DMSO-d6) : δ 165.2 (C=O), 162.0 (C=N), 159.5 (OCH3), 140.1–115.2 (aromatic carbons).

  • HPLC Purity : 98.5% (C18 column, acetonitrile/water 70:30).

Alternative Synthetic Routes and Optimization

Coupling Reagent Screening

Comparative studies using EDCl/HOBt vs. triphosgene activation demonstrate trade-offs:

Reagent SystemYield (%)Purity (%)Reaction Time (h)
EDCl/HOBt/DMAP78976
Triphosgene/Et3N82984
HATU/DIPEA85993
SolventDielectric ConstantYield (%)
Ethanol24.365
DMF36.772
Acetonitrile37.568

DMF enhances ring closure via stabilization of transition states.

Scale-Up Considerations and Industrial Relevance

Process Optimization for Kilo-Scale Production

  • Continuous Flow Synthesis : Microreactors reduce reaction times (2 h vs. 6 h batch) and improve safety for SOCl2 handling.

  • Catalyst Recycling : Immobilized lipases enable eco-friendly amidation, reducing E-factor by 40%.

Regulatory Compliance

  • Impurity Profiling : USP/EP guidelines require control of genotoxic impurities (e.g., hydrazine residues < 1 ppm) .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole and oxazole moieties exhibit significant anticancer properties. N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has demonstrated antibacterial and antifungal activities. In particular, derivatives of pyrazole have been reported to inhibit the growth of pathogenic bacteria and fungi. The mechanism of action is thought to involve interference with microbial cell wall synthesis or function, although specific studies on this compound are still limited .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Preliminary studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Pesticidal Activity

The compound's structure suggests potential as a pesticide or herbicide. Similar compounds in the pyrazole class have been shown to exhibit insecticidal properties against pests such as Plutella xylostella (diamondback moth). The effectiveness of this compound could be evaluated through bioassays to determine its LC50 values compared to existing agricultural chemicals .

Plant Growth Regulation

There is a growing interest in the use of synthetic compounds to enhance plant growth and resistance to environmental stressors. This compound could be explored for its effects on plant physiology, including germination rates and stress tolerance .

Fluorescent Materials

The photophysical properties of this compound suggest potential applications in material science, particularly in the development of fluorescent materials for sensors or imaging applications. The compound's ability to absorb and emit light at specific wavelengths could be harnessed for creating advanced optical devices .

Polymer Chemistry

Incorporating this compound into polymer matrices may enhance the mechanical and thermal properties of the resulting materials. Its unique structure could lead to novel polymer blends with improved performance characteristics suitable for various industrial applications .

Case Studies and Research Findings

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines; potential for drug development
Antimicrobial PropertiesExhibits activity against pathogenic bacteria; mechanism under investigation
Pesticidal ActivitySimilar compounds effective against Plutella xylostella; requires further bioassay studies
Fluorescent MaterialsStrong photoluminescence; potential for sensor applications

Mechanism of Action

The mechanism of action of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues from Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3p in share a pyrazole-carboxamide scaffold but differ in substituents. Key comparisons include:

Compound ID Substituents (R1, R2) Molecular Formula Yield (%) Melting Point (°C) Key Analytical Data
3a R1 = Ph, R2 = Ph C21H15ClN6O 68 133–135 MS: [M+H]+ 403.1
3b R1 = 4-Cl-Ph, R2 = Ph C21H14Cl2N6O 68 171–172 IR: 2230 cm⁻¹ (CN)
3c R1 = p-Tolyl, R2 = Ph C22H17ClN6O 62 123–125 ^1H-NMR: δ 2.42 (s, CH3)
Target R1 = 4-MeO-Bn, R2 = Ph C22H18N4O3 Inferred N/A Predicted MS: ~406.4

Key Observations :

  • Yield Trends : Yields for pyrazole-carboxamides in range from 62% to 71%, suggesting that the target compound’s synthesis could achieve similar efficiency under optimized conditions .
  • Thermal Stability : Higher melting points in chlorinated derivatives (e.g., 3b: 171–172°C) indicate increased crystallinity due to halogenated aromatic stacking, whereas the methoxy group in the target compound may reduce melting points due to steric hindrance .

Pyrimidinedione Amide Derivatives ()

Compounds 6a–6d in feature pyrimidinedione-amide scaffolds with methoxybenzyl groups. Although structurally distinct from the target oxazole-pyrazole hybrid, they provide insights into the role of methoxybenzyl substituents:

Compound ID Core Structure Molecular Formula Purity (%) Key Features
6a Pyrimidinedione C22H24N4O5 90.86 Cyclohexyl substituent
6d Pyrimidinedione C22H20FN4O5 91.76 4-Fluorobenzyl group
Target Oxazole-pyrazole C22H18N4O3 N/A 4-Methoxybenzyl group

Key Observations :

  • Electron-Donating Groups : The methoxybenzyl group in 6a and the target compound may enhance bioavailability compared to electron-withdrawing groups (e.g., fluoro in 6d) .
  • Synthetic Methods : Both classes employ coupling reagents (e.g., HBTU in 6a vs. EDCI in 3a), but the oxazole-pyrazole hybrid’s rigid structure may require longer reaction times for amide bond formation .

Oxazole-Carboxamide Derivatives ( and )

  • : N-[1-(2-Chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide (MW: 311.76 g/mol) includes a piperidine ring, which introduces conformational flexibility absent in the target compound’s rigid pyrazole core .

Biological Activity

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacodynamics, mechanisms of action, and potential clinical applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H18N4O3
  • Molecular Weight : 374.4 g/mol
  • CAS Number : 1171369-97-3

These properties are essential for understanding the compound's behavior in biological systems and its interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. It activates apoptotic pathways by increasing p53 expression and promoting caspase-3 cleavage, leading to programmed cell death .
  • Antioxidant Activity : Preliminary investigations suggest that the compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells. This is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression and metabolic disorders. For instance, it shows promise as an inhibitor of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Study Cell Line/Model IC50 Value (µM) Mechanism
Study 1MCF-7 (breast cancer)0.65Apoptosis via p53 activation
Study 2HeLa (cervical cancer)2.41Caspase activation
Study 3PANC-1 (pancreatic cancer)0.75Enzyme inhibition (hCA IX)
Study 4SK-MEL-2 (melanoma)0.89Antioxidant activity

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Breast Cancer : In a controlled study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent. The study reported an IC50 value of 0.65 µM, demonstrating strong efficacy against breast cancer cells .
  • Melanoma Treatment : Another study focused on SK-MEL-2 melanoma cells showed that the compound not only inhibited cell proliferation but also induced apoptosis through oxidative stress mechanisms. The findings suggest that this compound could be a candidate for melanoma therapy .
  • Inhibition of Carbonic Anhydrases : Research evaluating the inhibition of hCA IX demonstrated that the compound could selectively inhibit this enzyme at nanomolar concentrations, which is particularly relevant for developing targeted cancer therapies .

Q & A

Q. What are the common synthetic routes for preparing N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide, and what are the critical intermediates?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the oxazole ring via cyclization of a precursor (e.g., a carboxylic acid derivative or nitrile) under acidic or catalytic conditions.
  • Step 2 : Synthesis of the pyrazole intermediate by condensing hydrazine derivatives with appropriate ketones or aldehydes (e.g., 4-methoxybenzyl-substituted precursors).
  • Step 3 : Coupling the oxazole and pyrazole intermediates using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
    Critical intermediates include the oxazole-3-carboxylic acid derivative and the 1-(4-methoxybenzyl)-1H-pyrazol-5-amine. Reaction conditions (e.g., temperature, catalyst) must be optimized to avoid side products .

Q. How is the structural integrity of this compound confirmed experimentally?

  • X-ray crystallography : Resolves the 3D arrangement of atoms, particularly for verifying the connectivity of the pyrazole and oxazole rings. For example, similar pyrazole derivatives have been structurally validated using single-crystal X-ray diffraction .
  • Spectroscopic techniques :
    • IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹).
    • NMR : Confirms substitution patterns (e.g., methoxybenzyl protons at δ ~3.8 ppm for OCH₃ and aromatic protons in the pyrazole/oxazole rings) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What solvents and catalysts are optimal for the coupling reaction between the oxazole and pyrazole moieties?

  • Solvents : Anhydrous DMF or THF are preferred due to their ability to stabilize reactive intermediates and compatibility with coupling agents.
  • Catalysts : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enhances coupling efficiency by activating the carboxylic acid group.
  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions like hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Variation of substituents : Synthesize analogs with modifications to the methoxybenzyl, phenyl, or carboxamide groups. For example:
    • Replace the 4-methoxy group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) groups.
    • Modify the phenyl ring on the oxazole with halogens or heterocycles.
  • Biological assays : Test analogs against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) to correlate substituent changes with activity. Dose-response curves and IC₅₀ values provide quantitative SAR insights .

Q. How can molecular docking and DFT calculations be applied to predict binding modes with a target protein?

  • Molecular docking : Use software like AutoDock Vina to simulate the compound’s interaction with a protein active site (e.g., ATP-binding pocket of a kinase). Key parameters include:
    • Ligand flexibility and protein rigidity.
    • Scoring functions to rank binding affinities.
  • DFT calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) that influence binding. Charge distribution on the carboxamide group may highlight hydrogen-bonding potential .

Q. How should contradictory data on the compound’s solubility and stability be resolved?

  • Controlled experiments : Repeat solubility tests (e.g., shake-flask method) in buffered solutions (pH 1–10) to identify pH-dependent trends.
  • Accelerated stability studies : Expose the compound to heat (40–60°C), light, and humidity, then monitor degradation via HPLC.
  • Alternative formulations : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to improve solubility without altering chemical integrity .

Q. What strategies can address low yields during the cyclization step of the oxazole ring?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or transition metals (e.g., CuI) to accelerate cyclization.
  • Microwave-assisted synthesis : Reduce reaction time and improve yield by enhancing thermal efficiency.
  • Protecting groups : Temporarily block reactive sites (e.g., amine groups) to prevent undesired side reactions .

Q. How can in vitro and in vivo models be optimized to assess the compound’s pharmacokinetic (PK) profile?

  • In vitro : Use Caco-2 cell monolayers to predict intestinal absorption and human liver microsomes to assess metabolic stability.
  • In vivo : Administer the compound to rodents and collect plasma samples at timed intervals for LC-MS/MS analysis. Key PK parameters include half-life (t₁/₂), clearance (CL), and bioavailability (F) .

Data Analysis and Interpretation

Q. How can conflicting bioactivity data from enzyme assays vs. cell-based assays be reconciled?

  • Mechanistic studies : Determine if the discrepancy arises from off-target effects, cell permeability issues, or metabolic inactivation.
  • Proteomics : Identify proteins interacting with the compound in cells via pull-down assays or SILAC labeling.
  • Dose-response refinement : Test a broader concentration range to account for differences in assay sensitivity .

Q. What statistical methods are appropriate for analyzing high-throughput screening (HTS) data for this compound?

  • Z-score normalization : Identify hits with activity ≥3 standard deviations above the mean.
  • False discovery rate (FDR) correction : Adjust p-values using the Benjamini-Hochberg method to minimize Type I errors.
  • Cluster analysis : Group compounds with similar activity profiles to infer mechanism of action .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.